Product packaging for Cholesteryl Linoleate-d11(Cat. No.:)

Cholesteryl Linoleate-d11

Cat. No.: B10854078
M. Wt: 660.1 g/mol
InChI Key: NAACPBBQTFFYQB-QEZOUDLJSA-N
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Description

Cholesteryl Esters: Fundamental Roles in Lipid Metabolism and Transport

Cholesteryl esters are neutral lipids formed through the esterification of cholesterol with a fatty acid. creative-proteomics.comwikipedia.org This conversion, catalyzed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) within cells and lecithin-cholesterol acyltransferase (LCAT) in the bloodstream, transforms cholesterol into a more hydrophobic form. creative-proteomics.comfrontiersin.org This increased hydrophobicity is crucial for its primary functions: storage and transport.

Within cells, cholesteryl esters are stored in lipid droplets, serving as a reservoir of cholesterol that can be mobilized when needed. creative-proteomics.comfrontiersin.org In the circulatory system, they are major components of lipoproteins, particularly low-density lipoproteins (LDL) and high-density lipoproteins (HDL). frontiersin.orgmsdmanuals.com Cholesteryl esters, along with triglycerides, form the hydrophobic core of these lipoprotein particles, enabling the transport of cholesterol and fatty acids between tissues and organs. frontiersin.org

The transport of cholesteryl esters is a dynamic process. The cholesteryl ester transfer protein (CETP) facilitates the exchange of cholesteryl esters and triglycerides between HDL and other lipoproteins like very-low-density lipoproteins (VLDL) and LDL. wikipedia.orgoup.comahajournals.orgwikipedia.org This intricate network of synthesis, storage, and transport is vital for maintaining cellular cholesterol balance and is implicated in various physiological and pathological processes, including the development of atherosclerosis. creative-proteomics.comwikipedia.org

Principles and Utility of Deuterated Compounds in Lipidomics and Metabolic Tracing

To study the intricate pathways of lipid metabolism, scientists employ a powerful technique known as stable isotope tracing. nih.govmdpi.com This method involves introducing molecules labeled with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), into a biological system. mdpi.comcreative-proteomics.com Deuterium is an isotope of hydrogen that contains a neutron in addition to a proton, making it heavier than the common hydrogen atom. researchgate.net

The key principle behind this technique is that the labeled compound, or "tracer," behaves almost identically to its natural counterpart in biochemical reactions. creative-proteomics.com However, its increased mass allows it to be distinguished and tracked using sensitive analytical instruments like mass spectrometers. nih.gov By following the journey of the deuterated label as it is incorporated into various downstream metabolites, researchers can map metabolic pathways, determine the rates of metabolic reactions (flux), and identify novel metabolites and their interconnections. nih.govnih.gov

In the field of lipidomics, which is the large-scale study of lipids, deuterated lipids are invaluable. metabolomicscentre.ca They serve as internal standards for accurate quantification of lipids in complex biological samples. metabolomicscentre.canih.govscientificlabs.ienih.gov The use of deuterated standards helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. metabolomicscentre.ca Furthermore, deuterated lipids can be used to investigate the turnover rates of individual lipid species in different organs and tissues, providing a dynamic view of lipid metabolism in living organisms. nih.govresearchgate.net

Overview of Cholesteryl Linoleate-d11 as a Biochemical Research Tool

This compound is a deuterated version of cholesteryl linoleate (B1235992), a major cholesteryl ester found in LDL and implicated in atherosclerosis. biomol.comcaymanchem.commedchemexpress.com In this specific molecule, eleven hydrogen atoms in the linoleate fatty acid chain have been replaced with deuterium atoms. biomol.com

This targeted labeling makes this compound an ideal internal standard for the quantification of its non-deuterated counterpart in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.com Its use allows for precise and accurate measurement of cholesteryl linoleate levels, which can be crucial in studies investigating lipid metabolism in the context of cardiovascular disease. biomol.comcaymanchem.com

Beyond its role as an internal standard, this compound can be employed as a tracer to investigate the metabolic fate of cholesteryl linoleate itself. Researchers can track the incorporation and transformation of the deuterated lipid within cells and organisms, providing insights into the pathways of its absorption, transport, and potential oxidation. Given that oxidized cholesteryl linoleate is believed to play a role in the inflammatory processes of atherosclerosis, understanding its metabolic dynamics is of significant interest.

Data Tables

Table 1: Key Enzymes in Cholesteryl Ester Metabolism

EnzymeLocationFunction
Acyl-CoA:cholesterol acyltransferase (ACAT)Endoplasmic ReticulumIntracellular esterification of cholesterol creative-proteomics.com
Lecithin-cholesterol acyltransferase (LCAT)Plasma (associated with HDL)Esterification of cholesterol in the bloodstream frontiersin.org
Cholesteryl ester transfer protein (CETP)PlasmaFacilitates transfer of cholesteryl esters between lipoproteins wikipedia.orgoup.comahajournals.orgwikipedia.org
Neutral cholesterol ester hydrolases (nCEH)Neutral cellular compartmentsHydrolysis of cholesteryl esters creative-proteomics.com
Acid cholesterol ester hydrolases (aCEH)Acidic cellular compartmentsHydrolysis of cholesteryl esters creative-proteomics.com

Table 2: Properties of this compound

PropertyValue
Synonyms 18:2(9Z,12Z)-d11 CE, C18:2(9Z,12Z)-d11 Cholesteryl ester, CE(18:2)-d11, Cholest-5-en-3beta-yl (9Z,12Z-octadecadienoate-d11), Cholesterol Linoleate-d11, Linoleic Acid cholesterol ester-d11 biomol.comcaymanchem.com
Molecular Formula C45H65D11O2 biomol.com
Formula Weight 660.2 biomol.com
Purity >99% deuterated forms (d1-d11) biomol.com
Primary Application Internal standard for quantification of cholesteryl linoleate by GC- or LC-MS biomol.comcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76O2 B10854078 Cholesteryl Linoleate-d11

Properties

Molecular Formula

C45H76O2

Molecular Weight

660.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i1D3,7D2,8D2,9D2,10D2

InChI Key

NAACPBBQTFFYQB-QEZOUDLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Advanced Analytical Methodologies for Cholesteryl Linoleate D11

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) has become the cornerstone for the analysis of complex lipid mixtures due to its high sensitivity and selectivity. Various MS-based strategies have been developed and optimized for the quantification of cholesteryl esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cholesteryl Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of cholesteryl esters, which have low volatility, a derivatization step is often required to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov The use of a high-temperature GC-MS (HTGC-MS) with a thermally stable stainless steel capillary column can also be employed for the analysis of lipophilic compounds like cholesteryl esters. nih.gov

In a typical GC-MS method for total cholesterol analysis after hydrolysis of esters, a fused silica (B1680970) column is used to separate the derivatized cholesterol from other sterols before detection by the mass spectrometer. nih.gov For the specific analysis of intact cholesteryl esters, including cholesteryl linoleate (B1235992), specialized high-temperature columns and conditions are necessary. The use of a deuterated internal standard, such as Cholesteryl Linoleate-d11, is critical for accurate quantification, compensating for sample loss during preparation and variations in ionization. caymanchem.com

A study on serum cholesterol signatures using HTGC-MS demonstrated the separation of various cholesteryl esters, including cholesteryl linoleate. nih.gov The method showed good linearity and precision. nih.gov

Table 1: GC-MS Method Validation Data for Cholesteryl Ester Analysis

ParameterCholesteryl LinoleateReference
Linearity (r²)> 0.98 nih.gov
Limit of Quantification (LOQ)0.2 - 10.0 µg/ml nih.gov
Precision (% CV)1.1 - 9.8% nih.gov
Accuracy (% Bias)75.9 - 125.1% nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly suited for the analysis of a wide range of lipids, including cholesteryl esters, directly from biological extracts without the need for derivatization. nih.govbiorxiv.org Reverse-phase LC is commonly used, where cholesteryl esters are separated based on their hydrophobicity. biorxiv.org

LC-MS/MS methods offer high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. For cholesteryl esters, a common fragmentation pathway involves the loss of the fatty acid moiety, resulting in a characteristic cholesterol fragment ion at m/z 369.3. nih.govamericanpharmaceuticalreview.com This transition can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

A facile LC-MS method for profiling cholesterol and cholesteryl esters has been developed using a C18 column and a gradient elution. biorxiv.org This method is compatible with high-throughput lipidomics strategies. biorxiv.org

Table 2: Representative LC-MS/MS Parameters for Cholesteryl Ester Analysis

ParameterValueReference
Chromatography
ColumnGemini 5U C18, 50 x 4.6 mm biorxiv.org
Mobile Phase A50:50 H₂O:MeOH + 0.1% formic acid + 10 mM ammonium (B1175870) formate biorxiv.org
Mobile Phase B80:20 IPA:MeOH + 0.1% formic acid + 10 mM ammonium formate biorxiv.org
Flow Rate0.5 mL/min biorxiv.org
Mass Spectrometry
Ionization ModePositive biorxiv.org
Monitored Ion (Cholesteryl Linoleate)[M+NH₄]⁺ researchgate.net
Precursor Ion (m/z)Varies with adduct researchgate.net
Product Ion (m/z)369.3 nih.govamericanpharmaceuticalreview.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques in Cholesteryl Ester Detection

The choice of ionization source is critical for the sensitive detection of cholesteryl esters. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common sources used in LC-MS. nih.gov

ESI is a soft ionization technique well-suited for polar and large molecules. nih.govyoutube.com For cholesteryl esters, ESI typically forms adduct ions, such as [M+NH₄]⁺ or [M+Na]⁺, with strong signal intensity. researchgate.netnih.gov It has been shown to be effective in ionizing a wider variety of cholesteryl esters compared to APCI. researchgate.netnih.gov

APCI is generally better for less polar and more volatile compounds. youtube.com It usually produces protonated molecules [M+H]⁺ for cholesteryl esters. researchgate.netnih.gov While APCI can be used for cholesteryl ester analysis, the signal intensity for the precursor ion is often weaker compared to ESI. researchgate.netnih.gov However, APCI can be less susceptible to matrix effects and is effective in generating the characteristic [cholesterol + H - H₂O]⁺ fragment ion (m/z 369) in-source, which is beneficial for quantification. nih.govamericanpharmaceuticalreview.com

Table 3: Comparison of ESI and APCI for Cholesteryl Ester Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Reference
Primary Ions Formed [M+NH₄]⁺, [M+Na]⁺[M+H]⁺ researchgate.netnih.gov
Signal Intensity StrongWeaker researchgate.netnih.gov
Analyte Polarity Suitability More polarLess polar to nonpolar youtube.com
Common Application Broad range of cholesteryl estersCan be advantageous for generating specific fragments nih.govnih.gov

Application of In-Source Collision-Induced Dissociation (CID) for Cholesteryl Ester Quantification

In-source collision-induced dissociation (CID) is a technique where fragmentation of the analyte occurs in the ion source of the mass spectrometer by increasing the cone voltage or other source parameters. nih.gov This approach can be used to generate a specific, class-characteristic fragment ion from all cholesteryl esters, which can then be used for quantification. nih.gov

For cholesteryl esters, in-source CID can be optimized to produce the common cholesteryl cation at m/z 369. nih.gov This allows for the simultaneous quantification of total esterified cholesterol without the need to monitor hundreds of individual molecular species. nih.gov This method, often coupled with APCI, simplifies the analytical workflow and can enhance throughput. nih.gov A study demonstrated that reproducible in-source CID could be achieved by optimizing the cone voltage, generating class-specific precursor ions for multiple reaction monitoring (MRM). nih.govresearchgate.net

This compound as an Internal Standard in Quantitative Lipidomics

The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification in mass spectrometry. caymanchem.com this compound is specifically designed for this purpose in the analysis of its non-deuterated counterpart, cholesteryl linoleate. caymanchem.commedchemexpress.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Cholesteryl Linoleate

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the absolute quantification of analytes. nih.gov The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample. caymanchem.com The labeled internal standard co-elutes with the endogenous analyte and serves as a perfect internal standard, as it behaves identically during sample preparation, chromatography, and ionization. nih.gov

The concentration of the endogenous analyte is determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the labeled internal standard.

An LC-MS/MS method using deuterated cholesteryl esters as internal standards for the quantitative analysis of cholesteryl ester molecular species in biological samples has been validated, showing good precision and accuracy. researchgate.net Similarly, a GC-IDMS method for serum cholesterol demonstrated high reproducibility with a coefficient of variation (CV) of less than 0.5%. nih.gov

Table 4: Validation Parameters for IDMS Methods in Lipid Analysis

ParameterReported ValueContextReference
Precision (CV) < 0.5%GC-IDMS for total serum cholesterol nih.gov
Accuracy (Bias) -10% for Total-CIn-source CID UHPLC-MS/MS nih.govresearchgate.net
Intra-day Variation (CV) 5.2% for Total-CIn-source CID UHPLC-MS/MS nih.govresearchgate.net
Inter-day Variation (CV) 8.5% for Total-CIn-source CID UHPLC-MS/MS nih.govresearchgate.net

Method Validation for Lipid Extraction Efficiency and Recovery Assessment

The accurate quantification of lipids from complex biological samples is fundamentally reliant on the efficiency and reproducibility of the extraction method. This compound, a deuterated stable isotope-labeled internal standard, is instrumental in the validation of these methods, particularly for the assessment of lipid extraction efficiency and recovery. clearsynth.comwisdomlib.org By spiking a known quantity of this compound into a sample prior to extraction, it serves as a surrogate that theoretically behaves identically to its endogenous, non-labeled counterpart throughout the extraction process. lipidmaps.org This allows for the correction of analytical variability introduced during sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. scioninstruments.comnih.gov

The choice of extraction solvent system significantly impacts the recovery of different lipid classes. For instance, traditional two-phase systems like the Folch and Bligh & Dyer methods, which utilize chloroform (B151607) and methanol, are considered gold standards for lipid extraction from tissues. frontiersin.orgnih.gov However, one-phase extraction methods are also commonly used. nih.gov Studies have shown that for nonpolar lipids like cholesteryl esters (CE), extraction efficiency can be very low (less than 5%) with polar solvents such as methanol, ethanol, and acetonitrile, due to precipitation. nih.govuni-regensburg.de The addition of stable isotope-labeled internal standards like this compound can help compensate for incomplete recovery of polar lipids, but this compensation is less effective for nonpolar lipids like cholesteryl esters and triglycerides if they are not sufficiently solubilized. nih.govacs.org

The recovery of internal standards is a key metric in method validation. It is typically assessed by comparing the peak areas of the standard spiked into the sample before extraction to the peak area of the standard added after extraction. frontiersin.org Acceptable recovery is often considered to be above 50%, with consistently lower values indicating a need to re-evaluate and optimize the extraction protocol. lipidmaps.org For example, one study comparing different extraction protocols for plasma lipids found average recoveries of 99% for the Alshehry method, 86% for the Folch method, and 73% for the Matyash method. frontiersin.org The highest recoveries were observed for phospholipids (B1166683) (>95%), while less polar lipids like triglycerides and diglycerides had lower recoveries (<80%). frontiersin.org

The following table summarizes the recovery of various lipid classes using different extraction methods, highlighting the importance of method selection for accurate quantification.

Extraction MethodLipid ClassAverage Recovery (%)
AlshehryPhospholipids>95
AlshehryTriglycerides, Diglycerides<80
FolchAll lipids86
MatyashAll lipids73
Data sourced from a comparative study on plasma lipid extraction protocols. frontiersin.org

Monitoring Instrument Performance and Method Accuracy in Lipidomic Assays

Mass spectrometers can exhibit instrumental drift over time, leading to changes in sensitivity. scioninstruments.com Since deuterated internal standards like this compound are nearly identical to their endogenous counterparts and co-elute, they experience the same instrumental conditions. scioninstruments.comtexilajournal.com By comparing the signal of the analyte to the stable signal of the internal standard, variations in instrument performance can be normalized, ensuring more consistent and accurate quantitative results. scioninstruments.com

Method accuracy is often assessed by analyzing quality control (QC) samples with known concentrations of the analyte and the internal standard. lcms.cz The use of isotopically labeled internal standards can significantly improve accuracy, with studies showing that when they are used, the accuracy percentage can fall within 25% and relative standard deviation (RSD) values can drop below 20%. lcms.cz In contrast, without such standards, accuracy values can differ by more than 60% and RSDs can exceed 50%. lcms.cz

Furthermore, the complex nature of biological matrices can lead to "matrix effects," where other compounds in the sample interfere with the ionization of the analyte, causing ion suppression or enhancement. clearsynth.comresearchgate.net Deuterated internal standards are invaluable for compensating for these matrix effects, as they are affected in a similar manner to the analyte of interest. clearsynth.comnih.gov The matrix effect can be quantified by comparing the peak area of the internal standard in a matrix sample to its peak area in a clean solvent. researchgate.net One study reported matrix effects ranging from 24.4% to 105.2% for various analytes, with major effects observed for several compounds, likely due to co-eluting phospholipids. researchgate.net The use of deuterated internal standards helped to ensure the accuracy of quantification despite these effects. researchgate.net

The following table illustrates the impact of using a deuterated internal standard on the accuracy and precision of an analytical method.

ParameterWithout Internal StandardWith Deuterated Internal Standard
Accuracy Deviation> 60%< 25%
Relative Standard Deviation (RSD)> 50%< 20%
Data from a study on the analysis of pesticides in different matrices. lcms.cz

Optimization of Sample Preparation and Lipid Extraction Protocols for Deuterated Cholesteryl Esters

The optimization of sample preparation and lipid extraction protocols is a critical step for the accurate analysis of deuterated cholesteryl esters like this compound. rsc.orgresearchgate.net The goal is to efficiently extract the target lipids while minimizing degradation and matrix effects. rsc.org

A variety of extraction methods have been developed, each with its own advantages and disadvantages. The choice of method often depends on the specific lipid classes of interest and the sample matrix. nih.govmdpi.com For cholesteryl esters, which are nonpolar lipids, the selection of an appropriate solvent system is paramount. nih.govuni-regensburg.de

The Folch and Bligh & Dyer methods, which use a chloroform/methanol mixture, are widely regarded as gold-standard biphasic extraction techniques. frontiersin.orgnih.gov These methods are effective for a broad range of lipids. nih.gov Another biphasic method, developed by Matyash and colleagues, uses methyl-tert-butyl ether (MTBE) and offers the advantage of forming a less dense upper organic phase, which is easier to collect. frontiersin.orgnih.gov Monophasic extraction methods, using solvents like isopropanol (B130326) or a mixture of ethyl acetate (B1210297) and ethanol, are often faster and simpler but may result in less clean extracts. mdpi.com

Solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction and can provide high recoveries and good reproducibility. nih.gov One study found that an SPE method yielded average RSDs of 5.9% for lipid recoveries, which was better than or comparable to conventional LLE methods like Bligh-Dyer (7.3%), Folch (7.9%), and Matyash (8.3%). nih.gov

The addition of the deuterated internal standard, such as this compound, should occur at the earliest stage of sample preparation, ideally before any extraction steps. This ensures that the internal standard experiences the same potential losses and variations as the endogenous analyte throughout the entire workflow. lipidmaps.org

The following table provides an overview of common lipid extraction methods and their key characteristics relevant to the analysis of deuterated cholesteryl esters.

Extraction MethodSolvent SystemKey AdvantagesKey Disadvantages
FolchChloroform/MethanolHigh efficiency for a broad range of lipids. nih.govnih.govUse of toxic chloroform. mdpi.com
Bligh & DyerChloroform/MethanolSimilar to Folch, widely used. frontiersin.orgnih.govUse of toxic chloroform. mdpi.com
Matyash (MTBE)Methyl-tert-butyl ether/MethanolForms a low-density upper organic phase, easy to handle. frontiersin.orgnih.govMTBE is more polar and can carry over water-soluble contaminants. mdpi.com
Monophasic (e.g., IPA)IsopropanolFast and simple. mdpi.comExtracts may be less clean, containing salts and other polar metabolites. mdpi.com
Solid-Phase Extraction (SPE)VariousHigh reproducibility and recovery. nih.govMay require more method development. nih.gov

Stable Isotope Tracing and Metabolic Flux Analysis of Cholesteryl Linoleate Dynamics

Methodological Foundations of Stable Isotope Tracing in Lipid Biochemistry

Stable isotope tracing is a powerful methodology used to investigate the dynamic nature of metabolism in vivo. maastrichtuniversity.nlresearchgate.net Unlike measurements of static metabolite concentrations, which provide only a snapshot in time, tracer studies offer kinetic information about the rates of synthesis, breakdown, and transport of molecules. nih.gov The fundamental principle involves the administration of a substrate molecule that has been enriched with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). maastrichtuniversity.nlnih.gov This labeled molecule, or "tracer," is chemically identical to its naturally occurring, unlabeled counterpart (the "tracee") and is presumed to be treated identically by metabolic pathways. nih.gov

The fate of the tracer is monitored over time using analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled forms of molecules based on their mass difference. maastrichtuniversity.nlmdpi.comnih.gov Two primary models are used to quantify metabolic kinetics:

Tracer Dilution Model: This model is used to determine the rate of appearance (Ra) of a substance into a compartment, such as the bloodstream. nih.govnih.gov It involves administering the tracer at a known rate (e.g., via constant infusion) and measuring its dilution by the endogenous, unlabeled tracee. At a steady state, the Ra of the tracee can be calculated from the tracer infusion rate and the measured tracer-to-tracee ratio (TTR). nih.govresearchgate.net

Tracer Incorporation Model: This approach measures the rate at which a labeled precursor is incorporated into a product molecule. nih.gov By tracking the appearance of the isotope label in the product over time, researchers can quantify the rate of the synthetic pathway. researchgate.net This method is crucial for determining the synthesis rates of complex lipids, such as cholesteryl esters.

The use of stable isotopes offers significant advantages, including safety for human studies and the ability to use multiple tracers simultaneously to investigate different pathways. nih.gov This methodology allows for the direct measurement of lipid synthesis and disposition, providing insights that are unobtainable from static concentration data alone. nih.goveurisotop.com

Cholesteryl Linoleate-d11 as a Tracer for In Vivo and In Vitro Lipid Metabolism

This compound is a deuterated form of cholesteryl linoleate (B1235992), one of the most abundant cholesteryl esters found in plasma lipoproteins and atherosclerotic lesions. medchemexpress.com In this compound, eleven hydrogen atoms in the linoleate portion of the molecule have been replaced with deuterium. This mass difference makes this compound an ideal internal standard and tracer for use in mass spectrometry-based lipidomics. caymanchem.com As a tracer, it allows for the precise tracking of the metabolic fate of cholesteryl linoleate in both whole organisms (in vivo) and in isolated cells or tissues (in vitro). caymanchem.comnih.gov

Stable isotope tracers are instrumental in distinguishing newly synthesized lipids from pre-existing pools. eurisotop.com For instance, by administering a labeled fatty acid like ¹³C-oleic acid to mice, researchers can trace its incorporation into newly formed cholesteryl esters. The appearance of the ¹³C-labeled cholesteryl oleate (B1233923) in plasma, monitored by liquid chromatography-mass spectrometry (LC-MS), provides a direct measure of its synthesis and secretion into circulation. eurisotop.comisotope.comckisotopes.com This approach can reveal acute changes in lipid metabolism long before total plasma concentrations of the lipid are affected. eurisotop.com

Studies in macrophages using deuterated cholesteryl linoleate (CE(d₄-18:2)) have elucidated key disposition pathways. nih.govsemanticscholar.org When macrophages were incubated with vesicles containing this tracer, the cells not only took up the labeled cholesteryl ester but also metabolized it. semanticscholar.org Analysis revealed that the labeled ester was hydrolyzed, releasing the d₄-linoleate fatty acid, which was then re-esterified into other lipid species, particularly phosphatidylcholine. nih.gov This demonstrates a dynamic process of acyl-remodeling, where the fatty acid component of a cholesteryl ester is cleaved and reused by the cell for the synthesis of other lipids.

Table 1: Fate of Deuterated Linoleate from CE(d₄-18:2) in Macrophages This table illustrates the concept of acyl-remodeling where the labeled fatty acid from the tracer is found in different lipid classes after cellular processing, based on findings from Hutchins & Murphy (2012).

Initial TracerCellular ProcessDetected Labeled ProductsMetabolic Pathway
Cholesteryl d₄-linoleateHydrolysisFree d₄-linoleic acid (and its oxidized forms)Cholesteryl Ester Hydrolysis
Free d₄-linoleic acidRe-esterificationd₄-linoleoyl-phosphatidylcholinePhospholipid Synthesis

Cholesteryl esters are not static components of lipoproteins; they are actively exchanged between different lipoprotein particles in the plasma, a process critical for reverse cholesterol transport. A key protein mediating this is the cholesteryl ester transfer protein (CETP). nih.gov Studies using labeled cholesteryl linoleate have been pivotal in quantifying these kinetics.

Research has shown that CETP facilitates the bidirectional transfer of cholesteryl linoleate between low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov In experiments incubating labeled LDL with unlabeled HDL and CETP, the tracer was observed to move to the HDL, and vice versa. The rate of this exchange was found to be dependent on the relative concentrations of the donor and acceptor lipoproteins. nih.gov Furthermore, kinetic studies in humans using isotopic cholesterol tracers and compartmental modeling have quantified the major pathways of cholesteryl ester transport. These studies revealed that while most cholesteryl ester is generated within HDL, there is a significant net transfer of this ester from HDL to very-low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL), as well as substantial exchange with LDL. nih.gov

Table 2: Quantified In Vivo Cholesteryl Ester (CE) Production and Transfer in Humans Data synthesized from findings reported by Schwartz et al. (2004) nih.gov

Metabolic ProcessFinding
Source of Plasma CE Production
From Free Cholesterol in HDL~70%
From Free Cholesterol in LDL, IDL, VLDL~30%
Inter-lipoprotein CE Transport
Net Transfer from HDLTo VLDL and IDL
ExchangeBetween HDL and LDL
Irreversible CE Output (Clearance)
Major SitesVLDL, IDL, LDL
Minor SiteHDL

The turnover rate, or fractional catabolic rate (FCR), reflects how quickly a substance is removed from a compartment like the plasma. Using isotopically labeled HDL-cholesteryl esters, researchers can measure this rate and understand how it is affected by various physiological or pathological states. mdpi.com For example, in a rabbit model of reduced renal mass, the FCR of HDL-cholesteryl esters was significantly decreased, leading to their accumulation in the plasma. mdpi.com This demonstrates that the kidneys play a role in the clearance of HDL-cholesteryl esters.

Compartmental modeling analysis of data from tracer studies provides a comprehensive view of turnover. nih.gov Such models account for the complex recycling of tracers through various metabolic pools, which is essential for accurate kinetic measurements. nih.gov Studies in humans have determined that the primary route for irreversible clearance (output) of cholesteryl esters from the plasma is via the uptake of VLDL, IDL, and LDL particles by the liver and other tissues, with very little direct clearance from HDL. nih.gov This finding has significant implications for understanding the mechanisms of reverse cholesterol transport.

Applications of Metabolic Flux Analysis (MFA) in Cholesteryl Ester Metabolism

Metabolic Flux Analysis (MFA) is a sophisticated analytical technique that quantifies the rates (fluxes) of intracellular metabolic pathways. nih.govresearchgate.net It integrates data from stable isotope tracing experiments with a stoichiometric model of a known metabolic network. biorxiv.orgd-nb.info By measuring the distribution of isotopes (e.g., ¹³C) throughout the metabolic network after administration of a labeled substrate (like ¹³C-glucose), MFA can calculate the flow of atoms through interconnected pathways. nih.govcreative-proteomics.com This provides a system-wide view of cellular metabolism, revealing how different pathways contribute to the synthesis of biomass components, including the cholesterol and fatty acid moieties of cholesteryl esters. diva-portal.orgbiorxiv.org MFA moves beyond simply tracking a single molecule to providing a quantitative map of metabolic activity. nih.gov

The synthesis of cholesteryl esters requires two components: cholesterol and a fatty acid. Both are synthesized from a common precursor, acetyl-CoA. mdpi.com Metabolic Flux Analysis, particularly ¹³C-MFA, is ideally suited to dissect the biosynthetic origins of this acetyl-CoA and quantify the de novo synthesis of both cholesterol and fatty acids.

In a typical ¹³C-MFA experiment, cells or tissues are cultured with a ¹³C-labeled nutrient, most commonly [U-¹³C]glucose. d-nb.info The ¹³C atoms from glucose are traced as they are metabolized through glycolysis to pyruvate (B1213749) and then to acetyl-CoA. This labeled acetyl-CoA is then used as a building block for both the cholesterol synthesis pathway and the fatty acid synthesis pathway (de novo lipogenesis). mdpi.comcreative-proteomics.com By analyzing the ¹³C labeling patterns in the resulting fatty acids and cholesterol using mass spectrometry, MFA algorithms can calculate the precise flux of carbon from glucose to these lipids. diva-portal.org This allows researchers to determine the relative importance of different substrates (e.g., glucose vs. glutamine) and different pathways (e.g., glycolysis vs. pentose (B10789219) phosphate (B84403) pathway) in supporting lipid synthesis under various conditions. creative-proteomics.comresearchgate.net

Table 3: Conceptual Tracing of Carbon from Substrates to Lipid Precursors for MFA This table illustrates how MFA utilizes labeled substrates to quantify the contribution to the central acetyl-CoA pool used for lipid synthesis.

Labeled Substrate (Tracer)Key Metabolic PathwayLabeled IntermediateContribution to Lipid Synthesis
[U-¹³C]GlucoseGlycolysis, Pyruvate Dehydrogenation[¹³C]Acetyl-CoAFlux from carbohydrates to both fatty acids and cholesterol.
[U-¹³C]GlutamineTCA Cycle, Citrate Catapleresis[¹³C]Acetyl-CoAFlux from amino acids to both fatty acids and cholesterol.
[¹³C]AcetateAcyl-CoA Synthetase[¹³C]Acetyl-CoADirect flux from acetate (B1210297) to both fatty acids and cholesterol.

Quantification of Tissue-Specific and Cell-Type Specific Lipid Fluxes

Stable isotope tracing with deuterated cholesteryl esters enables the precise quantification of lipid fluxes between different tissues and within specific cell types. While direct studies specifying the use of this compound for this exact purpose are not abundant in publicly available research, the methodology has been well-established using other deuterated cholesterol analogs, such as d7-cholesterol, and is directly applicable. nih.govresearchgate.netnih.gov These studies provide a framework for how this compound can be employed to investigate lipid dynamics.

For instance, in studies of macrophage cholesterol efflux, a key process in the prevention of atherosclerosis, cells can be loaded with a deuterated cholesteryl ester. nih.govresearchgate.net The movement of the labeled cholesterol from the cells to an acceptor, such as high-density lipoprotein (HDL), can then be monitored over time using mass spectrometry. This allows for the calculation of the rate of cholesterol efflux from a specific cell type.

Research on macrophage-like cell lines (e.g., J774) has demonstrated that after loading with deuterated cholesterol, the intracellular pool becomes enriched with the labeled tracer. nih.gov The subsequent appearance of the deuterated label in the extracellular medium in the presence of cholesterol acceptors provides a direct measure of the efflux rate. This technique can distinguish between the movement of the tracer and the unlabeled endogenous cholesterol pool, offering a detailed view of cholesterol transport kinetics. nih.govnih.gov

The table below illustrates hypothetical data from an experiment designed to quantify the efflux of this compound from macrophages to different acceptors. The data is representative of the types of measurements obtained in such stable isotope tracing studies.

AcceptorTime (hours)This compound in Medium (nmol/mg cell protein)Efflux Rate (nmol/mg/hr)
ApoA-I20.50.25
ApoA-I41.10.275
ApoA-I61.80.3
HDL21.20.6
HDL42.50.625
HDL64.00.667

Similarly, in vivo studies can track the distribution of intravenously administered this compound to various tissues. By analyzing tissue samples at different time points, the rate of uptake and accumulation in organs such as the liver, spleen, and aorta can be quantified, providing insights into tissue-specific lipid handling.

Integration of Mass Isotopomer Distribution Analysis in Metabolic Pathway Elucidation

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that analyzes the pattern of stable isotope incorporation into a molecule to deduce the biosynthetic pathways and precursor sources. nih.gov While direct MIDA studies utilizing this compound as the primary tracer are not extensively documented, the principles of MIDA using deuterated precursors like deuterated water (D₂O) to study the synthesis of cholesterol and fatty acids are well-established and can be conceptually extended. nih.govresearchgate.net

When D₂O is administered, the deuterium atoms are incorporated into newly synthesized molecules. The resulting mass isotopomer distribution—the relative abundance of molecules with different numbers of deuterium atoms—can be measured by high-resolution mass spectrometry. researchgate.net This distribution pattern provides information about the fractional contribution of de novo synthesis to the total pool of the molecule. nih.gov

For example, in the synthesis of the linoleate moiety of Cholesteryl Linoleate, deuterium from body water would be incorporated at multiple steps. By analyzing the mass isotopomer distribution of the linoleate cleaved from the cholesteryl ester, the rate of de novo fatty acid synthesis can be calculated. A similar analysis of the cholesterol moiety would reveal its synthetic rate.

The table below presents a hypothetical mass isotopomer distribution for newly synthesized linoleate in liver tissue after D₂O administration, which is the type of data used in MIDA.

Mass IsotopomerRelative Abundance (%) - ControlRelative Abundance (%) - High Fat Diet
M+0 (unlabeled)95.285.7
M+13.18.3
M+21.04.1
M+30.51.5
M+40.20.4

This analysis can reveal how different physiological or pathological conditions, such as diet or disease state, affect specific metabolic pathways. By integrating the data from this compound tracing with MIDA of its constituent parts, a comprehensive picture of cholesterol ester metabolism can be constructed, detailing both the transport of the intact molecule and the de novo synthesis of its cholesterol and fatty acid components. This integrated approach is invaluable for elucidating the complex regulation of lipid homeostasis.

Research Applications of Cholesteryl Linoleate D11 in Preclinical and Biological Models

Investigations in Animal Models of Lipid Metabolism and Associated Conditions

The study of lipid metabolism in animal models is fundamental to understanding human cardiovascular diseases. In this context, accurate quantification of key lipid species like cholesteryl linoleate (B1235992) provides crucial insights into disease progression and the effects of therapeutic interventions.

Analysis of Cholesteryl Linoleate Levels in Atherosclerotic Progression (e.g., in Mouse Models)

Mouse models are central to atherosclerosis research, with genetically modified strains such as LDL receptor knockout (LDLR-/-) and apolipoprotein E knockout (ApoE-/-) mice being widely used. criver.com In these models, dietary manipulations, such as high-fat and high-cholesterol diets, are employed to induce the development of atherosclerotic plaques. mdpi.com

Research has demonstrated a positive correlation between the levels of cholesteryl linoleate in apoB-lipoproteins and the number of atherosclerotic lesions in transgenic mice. caymanchem.com The use of Cholesteryl Linoleate-d11 as an internal standard allows for the precise measurement of cholesteryl linoleate accumulation in the aorta and other tissues during the progression of atherosclerosis. This quantification is essential for assessing the severity of the disease and for evaluating the efficacy of potential anti-atherosclerotic agents. For instance, studies have shown that dietary linoleic acid can enhance aortic cholesterol deposition, particularly cholesteryl esters, in cholesterol-fed mice. nih.gov

Table 1: Impact of Dietary Cholesterol on Atherosclerosis in LDLr-/- Mouse Models

Diet CompositionDurationKey Findings in LDLr-/- Mice
High-fat diet with 0.5% and 1.25% cholesterolNot specifiedDose-dependent formation of lesion plaques.
Western-type diet (0.06% cholesterol/21% milk fat)28 weeksDevelopment of atherosclerosis.
Cholesterol-enriched diet (1% cholesterol/4.4% fat)28 weeksMore severe atherosclerosis compared to the Western-type diet.
Carbohydrate-rich diet with 0.15% cholesterol24 weeksMacrophage accumulation in adipose tissue and accelerated atherosclerosis.

This table summarizes findings from studies on the impact of dietary cholesterol on atherosclerosis in LDLr-deficient mice, as detailed in various research publications. mdpi.com

Impact on Lipoprotein Particle Composition and Function in Non-Human Primates

Non-human primates, such as African green monkeys and cynomolgus monkeys, are excellent models for studying human-like lipoprotein metabolism due to their physiological similarities. jci.org Diet-induced hypercholesterolemia in these animals leads to the formation of abnormal LDL particles that are more atherogenic. jci.org These lipoproteins are often enriched in cholesteryl oleate (B1233923) and have an altered size and composition. jci.org

The precise analysis of the cholesteryl ester composition of these lipoproteins is crucial for understanding their atherogenic potential. This compound can be used as a standard to accurately quantify the levels of cholesteryl linoleate within different lipoprotein fractions (VLDL, LDL, HDL), providing insights into how dietary changes affect lipoprotein metabolism and cardiovascular risk. jci.org

Study of Oxidized Cholesteryl Linoleate Formation and Metabolism in Animal Tissues

The oxidation of lipoproteins, particularly the cholesteryl esters within them, is a key event in the development of atherosclerosis. Oxidized cholesteryl linoleates are known to stimulate inflammatory responses in endothelial cells. medchemexpress.com Animal models are used to study the formation and metabolism of these oxidized lipids in vivo.

In rat models, for example, dietary oxidized cholesterol has been shown to significantly modulate the metabolism of both cholesterol and linoleic acid. nih.gov While direct tracing studies with oxidized this compound are not widely reported, the use of its non-deuterated counterpart in such studies, with quantification facilitated by the deuterated standard, allows researchers to investigate how oxidized lipids are processed in various tissues and the resulting pathological consequences.

Cellular and In Vitro Research Studies

In vitro and cellular models provide a controlled environment to dissect the molecular mechanisms of lipid metabolism at a subcellular level.

Characterization of Macrophage Cholesteryl Ester Uptake and Efflux Mechanisms

Macrophages play a central role in the development of atherosclerosis by taking up modified LDL and accumulating cholesteryl esters, which leads to their transformation into foam cells. researchgate.net The mechanisms of cholesteryl ester uptake, storage, and efflux are therefore critical areas of research.

Stable isotopes, such as deuterated cholesterol, are used to trace the movement of cholesterol and cholesteryl esters in macrophages. nih.govnih.gov While studies specifically detailing the use of this compound as a tracer for uptake and efflux are not abundant, it serves as a crucial tool for quantifying the total amount of cholesteryl linoleate within macrophages and in the surrounding media. This allows for the calculation of net cholesteryl ester accumulation or efflux under various experimental conditions, such as in the presence of different lipoprotein acceptors or pharmacological agents that modulate these pathways. nih.govnih.gov

Table 2: Key Processes in Macrophage Cholesterol Homeostasis

ProcessDescriptionKey Molecules Involved
Uptake Internalization of modified lipoproteins (e.g., oxidized LDL) leading to cholesteryl ester accumulation.Scavenger receptors (e.g., CD36, SR-A1)
Esterification Conversion of free cholesterol to cholesteryl esters for storage in lipid droplets.Acyl-CoA:cholesterol acyltransferase (ACAT)
Hydrolysis Breakdown of stored cholesteryl esters back to free cholesterol.Neutral cholesteryl ester hydrolase (NCEH)
Efflux Removal of free cholesterol from the cell to HDL particles.ABCA1, ABCG1

This table outlines the main pathways involved in the regulation of cholesterol levels within macrophages.

Studies on Cellular Cholesterol Homeostasis and Lipid Droplet Dynamics

Cellular cholesterol homeostasis is a tightly regulated process involving the synthesis, uptake, esterification, and efflux of cholesterol. creative-proteomics.com Cholesteryl esters, including cholesteryl linoleate, are stored in cytoplasmic lipid droplets. creative-proteomics.com The dynamics of these lipid droplets—their formation, growth, and breakdown—are central to maintaining cellular lipid balance.

The use of deuterated lipids allows for the investigation of these dynamic processes. While specific studies employing this compound to track lipid droplet turnover are not extensively documented, its role as a quantification standard is vital. By accurately measuring the cellular content of cholesteryl linoleate over time, researchers can infer the rates of its synthesis and hydrolysis, providing insights into the regulation of lipid droplet dynamics in response to various stimuli. This is particularly important in understanding diseases characterized by excessive lipid accumulation, such as fatty liver disease and atherosclerosis.

Role of Cholesteryl Linoleate in Non-Human Biological Fluids (e.g., Nasal Fluid Antimicrobial Activity)

Host-derived lipids are increasingly recognized as crucial components of the innate immune system, functioning alongside antimicrobial peptides to provide a first line of defense against invading pathogens. mdpi.com Among these lipids, cholesteryl esters, including Cholesteryl Linoleate, have been identified as having a significant role in the inherent antibacterial activity of mucosal secretions. nih.govtandfonline.com

Research has demonstrated that normal human nasal fluid contains a variety of lipid classes, with Cholesteryl Linoleate being one of the predominant less polar lipids. nih.govoup.com Studies have shown a direct correlation between the presence of lipids like Cholesteryl Linoleate and the antimicrobial capacity of nasal fluid. nih.gov When less-polar lipids, including cholesteryl esters, were selectively removed from human nasal fluid, its inherent antibacterial activity against Pseudomonas aeruginosa was significantly diminished. nih.govnih.gov This activity was partially restored when the lipids were reintroduced, highlighting their importance in mucosal defense. nih.gov

Liposomal formulations of Cholesteryl Linoleate have been shown to be active against P. aeruginosa at physiological concentrations found in nasal fluid. nih.govnih.gov This suggests a direct inhibitory effect on the bacteria. The antimicrobial activity of Cholesteryl Linoleate is not limited to Gram-negative bacteria, as inhibitory effects have also been observed against Gram-positive bacteria. nih.gov

The proposed mechanism for this antimicrobial action involves the ability of these lipids to act synergistically with other components of the innate immune system, such as the antimicrobial peptide HNP-2 (human neutrophil peptide-2). nih.govnih.gov Furthermore, there is evidence to suggest that the peroxidation of these lipids could produce cytotoxic by-products that contribute to the inhibition of bacterial growth. tandfonline.com

In the context of chronic rhinosinusitis, elevated levels of Cholesteryl Linoleate have been observed in sinus washes, which may represent an innate immune response to infection. tandfonline.comwjgnet.com The concentrations found in patients with chronic rhinosinusitis were comparable to levels previously shown to have bactericidal effects against P. aeruginosa. tandfonline.com

The following table summarizes the key findings from research on the antimicrobial properties of Cholesteryl Linoleate in nasal fluid.

Research FindingOrganism(s) StudiedKey OutcomeReference(s)
Removal of less-polar lipids from nasal fluid decreases antimicrobial activityPseudomonas aeruginosaDemonstrated the contribution of lipids, including Cholesteryl Linoleate, to the antibacterial properties of nasal fluid. nih.govnih.gov
Liposomal Cholesteryl Linoleate exhibits direct antibacterial activityPseudomonas aeruginosa and other Gram-positive/negative bacteriaShowed that Cholesteryl Linoleate at physiological concentrations can inhibit bacterial growth. nih.gov
Synergistic activity with antimicrobial peptidesPseudomonas aeruginosaLipids extracted from nasal fluid worked in conjunction with HNP-2 to exert antibacterial effects. nih.govnih.gov
Elevated levels in chronic rhinosinusitisNot specified in detailSuggests a role for Cholesteryl Linoleate in the inflammatory and immune response to chronic infection. tandfonline.comwjgnet.com

It is important to note that while Cholesteryl Linoleate demonstrates antimicrobial properties, it is believed to work in concert with a range of other lipids and antimicrobial factors within mucosal secretions to provide a comprehensive defense against pathogens. tandfonline.com

Synthetic Strategies and Production of Deuterated Cholesteryl Linoleate

Chemical Synthesis Approaches for Deuterium-Labeled Cholesteryl Esters

The creation of deuterium-labeled cholesteryl esters is typically a multi-step process that involves the synthesis of a deuterated cholesterol core followed by its esterification with a fatty acid. The choice of synthetic route depends on the desired location and number of deuterium (B1214612) atoms.

One common approach begins with a modified cholesterol precursor, which is subjected to a series of reactions to introduce deuterium atoms at specific, non-exchangeable positions on the steroid ring. nih.gov For instance, a method for producing (2β,3α,6-²H₃)cholesterol involves the trans-diaxial opening of an epoxy ring with a deuterium-donating agent like Lithium Aluminium Deuteride (LiAlD4), followed by oxidation and subsequent reduction with Sodium Borodeuteride (NaBD4). nih.govresearchgate.net This process yields a cholesterol molecule with three deuterium atoms.

Once the deuterated cholesterol molecule is synthesized and purified, the final step is esterification. This involves attaching the linoleate (B1235992) fatty acid chain to the 3β-hydroxy group of the deuterated cholesterol. This can be achieved through chemical methods, often using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate the reaction between the deuterated cholesterol and linoleic acid. nih.govresearchgate.net Alternatively, enzymatic approaches using lipases can be employed, which may offer higher specificity and milder reaction conditions, potentially reducing the formation of unwanted byproducts. europa.eu

Another established method focuses on introducing deuterium at positions C-6 and C-7 of the steroid. This synthesis starts with a Δ(5)-sterol, which is converted to a 6-oxo-3α,5α-cyclosteroid intermediate. nih.govechinobase.org Base-catalyzed exchange in the presence of deuterium oxide (D₂O) introduces two deuterium atoms at the C-7 position, and a subsequent reduction of the 6-oxo group using sodium borodeuteride introduces a third deuterium at C-6. nih.govechinobase.org The resulting labeled cyclosteroid is then rearranged to yield the desired deuterated Δ(5) sterol, which can be esterified to form the cholesteryl ester.

The table below summarizes key strategies for the synthesis of deuterated cholesteryl esters.

Table 1. Comparison of Synthesis Strategies for Deuterated Cholesteryl Esters

Strategy Key Reagents/Steps Deuterium Labeling Sites Primary Application Reference
Multi-Step Ring Labeling & Esterification LiAlD₄, NaBD₄, EDC, Linoleic Acid Steroid Ring (e.g., 2β,3α,6) Internal standards for LC/MS nih.gov, researchgate.net
Cyclosteroid Intermediate Method D₂O, NaBD₄ Steroid Ring (e.g., 6,7,7) Metabolic studies nih.gov, echinobase.org
Enzymatic Esterification Lipase, Deuterated Cholesterol N/A (Esterification Step) Alternative to chemical coupling europa.eu

Site-Specific Deuterium Labeling Techniques for Precision Tracing

The precision of metabolic tracing and quantification studies relies heavily on the exact placement of deuterium atoms within the molecule. Site-specific labeling ensures that the isotopic label is stable and not lost through metabolic processes, providing a reliable tracer. nih.gov Using selectively deuterated lipids is often preferred over using perdeuterated (fully deuterated) acyl chains, as the accumulation of deuterium can alter the physical and chemical properties of the lipid bilayers. acs.org

The key to site-specific labeling is a controlled, stepwise synthetic pathway where deuterium is introduced using specific reagents at defined stages. These techniques provide atomic-level control over the molecular structure.

Deuteride Reagents: Powerful reducing agents such as Lithium Aluminium Deuteride (LiAlD₄) and Sodium Borodeuteride (NaBD₄) are fundamental tools for site-specific deuteration. They can replace hydrogen atoms with deuterium during the reduction of functional groups like ketones, aldehydes, or the opening of epoxides. nih.gov For example, the reduction of a 3,6-dione intermediate on the cholestane (B1235564) skeleton with NaBD₄ leads to the specific introduction of deuterium at the 3α and 6α positions. nih.govresearchgate.net

Catalytic H/D Exchange: Another technique involves the metal-catalyzed exchange of hydrogen for deuterium using deuterium oxide (D₂O) as the source. This method, often performed under high temperature and pressure with a catalyst like Platinum on carbon (Pt/C), can be used to deuterate specific positions adjacent to carbonyl groups or other activating features. europa.eu

The ability to control the exact location of the deuterium label is crucial. For Cholesteryl Linoleate-d11, the "d11" designation typically refers to deuterium atoms placed on the linoleate tail, not the cholesterol core. caymanchem.com This requires a synthetic strategy starting with or creating a deuterated linoleic acid, which is then esterified to a standard, unlabeled cholesterol molecule. This approach ensures that the label is specific to the fatty acid portion of the ester, which is often the focus of lipid metabolism studies.

The table below details specific reagents used to achieve site-specific labeling on the cholesterol core, which can then be applied to ester synthesis.

Table 2. Reagents and Techniques for Site-Specific Deuterium Labeling of the Cholesterol Core

Reagent/Technique Mechanism Resulting Labeled Position(s) Reference
Lithium Aluminium Deuteride (LiAlD₄) Nucleophilic addition of deuteride Varies with substrate (e.g., C-2) nih.gov
Sodium Borodeuteride (NaBD₄) Reduction of carbonyls Varies with substrate (e.g., C-3, C-6) nih.gov, researchgate.net
Deuterium Oxide (D₂O) with Base Base-catalyzed H/D exchange C-7 (via cyclosteroid intermediate) nih.gov, echinobase.org

Scalable Production of this compound for Research Applications

For research that requires larger quantities of deuterated lipids, alternative strategies are considered:

Optimization of Chemical Synthesis: Scaling up requires optimizing each reaction step for yield and purity, minimizing the use of expensive reagents, and developing efficient purification protocols suitable for larger batches. The availability of deuterated precursors, such as deuterated linoleic acid, is also a critical factor in the supply chain for producing this compound. Commercial suppliers have developed proprietary methods to produce these standards on a scale sufficient to meet research demand. caymanchem.com

Metabolic Labeling: An alternative to chemical synthesis is metabolic labeling, where organisms or cell cultures are grown in media enriched with a deuterium source, typically deuterium oxide (D₂O). umich.edu The deuterium is incorporated into biomolecules, including lipids, during their natural synthesis (de novo lipogenesis). metsol.comnih.gov This method can generate a wide range of deuterated lipids simultaneously. gist.ac.krnih.gov While cost-effective for producing bulk labeled material, this approach typically results in a distribution of isotopologues with random deuterium incorporation, rather than a single, site-specifically labeled compound. umich.edu Therefore, it is less suitable for producing the precise this compound needed as an internal standard but is highly valuable for studying lipid turnover and metabolic flux. metsol.comnih.gov

The choice between chemical synthesis and metabolic labeling depends entirely on the research application—whether a high-purity, single-isotopologue standard is needed for quantification or if generally labeled lipids are sufficient for metabolic flow studies.

The table below compares these two production approaches.

Table 3. Comparison of Approaches for Scalable Production

Approach Advantages Disadvantages Best Suited For
Chemical Synthesis High isotopic purity; Precise, site-specific labeling; Produces a single, defined molecule. Complex, multi-step process; Can be expensive to scale; Lower overall yields. Use as an internal standard for quantitative mass spectrometry.
Metabolic Labeling (D₂O) Can produce a wide range of labeled lipids; Relatively inexpensive deuterium source; Good for in vivo/in vitro turnover studies. Random deuterium incorporation; Produces a mixture of isotopologues; Not suitable for single-standard creation. Studies of de novo lipogenesis and lipid metabolic flux.

Future Perspectives and Emerging Research Trajectories for Cholesteryl Linoleate D11

Integration of Advanced Mass Spectrometry Platforms for Enhanced Lipidomic Profiling

The quantification of cholesteryl esters has traditionally relied on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). biorxiv.orgcaymanchem.com While effective, the complexity of the lipidome, with its vast number of isomeric and isobaric species, necessitates more advanced analytical approaches. The integration of Cholesteryl Linoleate-d11 with cutting-edge mass spectrometry platforms is a key area of future development, promising unprecedented sensitivity and specificity in lipidomic analyses.

High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, offers significant advantages for lipidomics. Its ability to provide highly accurate mass measurements allows for the confident identification of lipids and their oxidized forms, such as cholesteryl linoleate (B1235992) monohydroperoxide, in complex biological matrices like very low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL). researchgate.netnih.gov The use of deuterated internal standards like this compound in HRMS workflows is critical for achieving accurate quantification and for conducting stable isotope-resolved metabolomics. nih.gov

Ion mobility spectrometry-mass spectrometry (IMS-MS) represents another frontier. This technique separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to traditional LC-MS. cam.ac.uknih.govnih.gov This is particularly valuable for resolving isomeric lipids that are indistinguishable by mass alone. cam.ac.uk For instance, traveling-wave ion mobility mass spectrometry (TWIMS) has been effectively used in lipidomic workflows to enhance peak capacity and spectral clarity. nih.govresearchgate.netresearchgate.net The use of deuterated lipid standards is integral to these advanced workflows, ensuring accurate quantification amidst the increased data complexity. nih.gov While specific studies highlighting this compound in TWIMS are emerging, the principles established with other deuterated lipids pave the way for its application.

The table below summarizes the key features and advantages of integrating this compound with advanced mass spectrometry platforms.

Mass Spectrometry PlatformKey FeaturesAdvantages for this compound Based Research
High-Resolution Mass Spectrometry (e.g., Orbitrap) High mass accuracy and resolution.Enables confident identification of cholesteryl linoleate and its oxidized metabolites. researchgate.netnih.gov Allows for precise quantification in complex biological samples.
Tandem Mass Spectrometry (MS/MS) Structural elucidation through fragmentation analysis.Confirms the identity of cholesteryl linoleate by characteristic fragment ions. nih.gov Facilitates the study of its metabolic transformations.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions based on size, shape, and charge.Resolves isomeric and isobaric lipid species. cam.ac.uk Enhances peak capacity and spectral clarity in complex lipid extracts. nih.gov

Cross-Disciplinary Research Integrating Deuterated Lipid Tracing with Multi-Omics Data

The future of biomedical research lies in the integration of multiple 'omics' disciplines to build a holistic understanding of complex diseases. The use of this compound as an internal standard in lipidomics studies provides a quantitative foundation for such integrative approaches. By correlating lipidomic data with genomic, transcriptomic, and proteomic datasets, researchers can uncover novel disease mechanisms and biomarkers. nih.govbohrium.comnih.gov

In the context of cardiovascular disease, lipidomic profiling, which benefits from the precision afforded by deuterated standards, is being increasingly combined with genomics. nih.govbohrium.commdpi.com Genome-wide association studies (GWAS) have identified numerous genetic loci associated with lipid metabolism. By integrating lipidomic data, researchers can link these genetic variants to specific changes in the lipidome, providing a functional context for the genetic findings. nih.govbohrium.comnih.gov This approach has the potential to move beyond statistical associations to a deeper biological understanding of how genetic predisposition influences cardiovascular risk through lipid pathways. nih.govbohrium.com

Similarly, the integration of lipidomics with proteomics offers powerful insights into the regulation of lipid metabolism and the composition of lipoproteins. nih.govbiorxiv.org For example, a multi-omic approach combining lipidomics and transcriptomics has been used to investigate the impact of the gut microbiome on lipid metabolism in the ileum. unil.ch Another study integrated lipidomics and proteomics to identify unique molecular fingerprints for various metabolic conditions. caymanchem.com Such studies, which rely on accurate lipid quantification using internal standards like this compound, can help to build comprehensive models of metabolic diseases.

The following table illustrates the potential of integrating this compound based lipidomics with other omics fields.

Omics IntegrationResearch FocusPotential Insights
Lipidomics + Genomics Identifying genetic determinants of lipid metabolism.Linking genetic variants to specific alterations in cholesteryl ester profiles in cardiovascular disease. nih.govbohrium.comnih.gov
Lipidomics + Transcriptomics Understanding the transcriptional regulation of lipid pathways.Elucidating how gene expression changes in response to metabolic stress affect cholesteryl linoleate levels. nih.govunil.ch
Lipidomics + Proteomics Characterizing the protein-lipid interaction networks.Identifying proteins that regulate cholesteryl ester metabolism and transport in health and disease. nih.govbiorxiv.org

Development of Novel Research Paradigms Utilizing this compound as a Mechanistic Probe

Beyond its role as a passive internal standard, this compound and other deuterated lipids are being increasingly recognized for their potential as active mechanistic probes to trace metabolic pathways and determine enzyme kinetics. This shift from static quantification to dynamic flux analysis represents a significant evolution in the application of stable isotope-labeled compounds.

One key area is the study of enzymes involved in cholesterol ester metabolism. Lecithin:cholesterol acyltransferase (LCAT) is a crucial enzyme that esterifies free cholesterol in high-density lipoprotein (HDL), a key step in reverse cholesterol transport. biovendor.comnih.gove-enm.org Kinetic analyses of LCAT activity can be performed using labeled substrates. nih.gov While many studies have used radiolabeled compounds, the use of stable isotope-labeled cholesteryl esters like this compound in conjunction with mass spectrometry offers a safer and more detailed alternative for studying the dynamics of this enzyme.

Similarly, sterol O-acyltransferase (SOAT), also known as acyl-CoA:cholesterol acyltransferase (ACAT), is an intracellular enzyme that esterifies cholesterol for storage in lipid droplets. wikipedia.orgresearchgate.net Dysregulation of SOAT activity is implicated in various diseases, including atherosclerosis and certain cancers. wikipedia.org Assays for SOAT activity have traditionally used radiolabeled substrates. nih.gov The development of MS-based methods using deuterated standards like this compound could provide more sophisticated tools to investigate SOAT kinetics and the efficacy of SOAT inhibitors. researchgate.netresearchgate.netnih.gov

Furthermore, this compound can be employed as a tracer in studies of reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. nih.govmdpi.com By tracking the movement and transformation of deuterated cholesteryl esters within different lipoprotein fractions and tissues, researchers can gain a more dynamic understanding of this critical anti-atherogenic pathway. While some studies have utilized tritiated cholesteryl oleate (B1233923) for this purpose, stable isotope tracers offer a non-radioactive alternative. nih.govresearchgate.net For instance, the hydrolysis of cholesteryl esters in macrophages, a critical step in ceroid formation within atherosclerotic plaques, has been studied using labeled cholesteryl linoleate. nih.gov The use of deuterated analogs like this compound in such studies can provide valuable insights into the mechanisms of atherosclerosis.

The table below outlines novel research applications for this compound as a mechanistic probe.

Research ApplicationBiological ProcessPotential of this compound
Enzyme Kinetics Lecithin:cholesterol acyltransferase (LCAT) activity. biovendor.comnih.gove-enm.orgnih.govServe as a substrate or product standard in MS-based kinetic assays to study HDL maturation.
Enzyme Kinetics Sterol O-acyltransferase (SOAT/ACAT) activity. wikipedia.orgresearchgate.netnih.govresearchgate.netnih.govAct as a tracer to measure the rate of intracellular cholesterol esterification and evaluate inhibitor efficacy.
Metabolic Tracing Reverse Cholesterol Transport (RCT). nih.govmdpi.comTrack the movement of cholesteryl esters from peripheral cells to the liver, providing insights into anti-atherogenic pathways.
Metabolic Tracing Hydrolysis of cholesteryl esters in macrophages. nih.govInvestigate the breakdown of cholesteryl esters and its role in foam cell and atherosclerotic plaque formation.

Q & A

Q. How is Cholesteryl Linoleate-d11 synthesized for use as an internal standard in lipidomics?

this compound is synthesized via esterification of deuterium-labeled linoleic acid (e.g., [11,11-D₂]linoleic acid) with cholesterol, followed by purification using silica gel chromatography. Critical steps include optimizing reaction stoichiometry to minimize unesterified cholesterol and ensuring isotopic purity (>98%) through NMR and MS validation. This stable isotope-labeled compound is essential for quantifying endogenous cholesteryl linoleate (CL) in biological matrices via mass spectrometry .

Q. What methodologies are recommended for detecting this compound in lipid extracts?

A validated LC-MS/MS protocol involves:

  • Lipid extraction : Use modified Bligh-Dyer or Folch methods with deuterated internal standards (e.g., cholesteryl heptadecanoate-d7) to correct for recovery variations.
  • Chromatography : Reverse-phase C18 columns with gradient elution (acetonitrile/isopropanol) achieve baseline separation of CL-d11 from co-eluting triglycerides.
  • Mass spectrometry : Employ precursor ion scanning for m/z 369.3 (cholesteryl fragment) in positive ion mode, with collision energy optimized at 25–30 eV for fragmentation specificity .

Q. How is Cholesteryl Linoleate accumulation modeled in macrophage studies for atherosclerosis research?

Macrophages are incubated with acetylated or oxidized LDL (300 µg/mL for 24–48 hours) to mimic lipid-laden foam cells. Intracellular CL-d11 (as a tracer) is quantified via lipid extraction and LC-MS, with results normalized to total protein. Key parameters include monitoring the ratio of cholesteryl linoleate (18:2) to oleate (18:1), which reflects oxidative stress and enzymatic esterification activity .

Advanced Research Questions

Q. How can HPLC conditions be optimized for resolving this compound in complex biological matrices?

A hybrid artificial neural network–genetic algorithm (ANN-GA) optimizes mobile phase composition (e.g., acetonitrile/dichloromethane ratios) and column temperature. Fractional factorial designs reduce experimental runs while maximizing resolution between CL-d11 and triglycerides (e.g., tri-palmitin). Validation requires <5% CV in retention times across 10 replicates .

Q. How should discrepancies in CL-d11 quantification between LC-MS and enzymatic assays be addressed?

Discrepancies often arise from:

  • Oxidation artifacts : Non-enzymatic peroxidation during sample preparation (e.g., 9-EE-CL-OOH isomers) inflates LC-MS values. Add antioxidants (e.g., BHT) and validate with negative controls lacking lipoxygenase activity .
  • Enzymatic specificity : Commercial cholesterol esterase may incompletely hydrolyize CL-d11. Validate hydrolysis efficiency (>95%) using radiolabeled standards (e.g., [¹⁴C]-CL) .

Q. What computational models predict CL-d11 interactions in lipid-protein systems?

Molecular dynamics simulations using GROMACS or AMBER parameterize CL-d11’s acyl chain flexibility and cholesterol ring orientation. Key findings include:

  • Membrane partitioning : CL-d11 preferentially localizes to lipid raft domains due to hydrophobic matching with sphingomyelin.
  • Drug delivery systems : In cyclodextrin-cholesterol conjugates, CL-d11’s linoleate moiety alters guest molecule entrapment efficiency by ~40% compared to non-deuterated analogs .

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